molecular formula C20H20N2O3S B2387950 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034531-08-1

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2387950
CAS No.: 2034531-08-1
M. Wt: 368.45
InChI Key: JKDIMIWIPFWSRE-UHFFFAOYSA-N
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Description

“N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide” is a chemical compound. It is structurally related to 5-hydroxytryptamine (serotonin) . The most active compound of this class showed extremely high cytotoxicity against a human tumor cell line panel (A549, KB, KBvin, and DU145) with GI50 values ranging from 1.5 to 1.7 nM, significantly more potent than paclitaxel, especially against the drug-resistant KBvin cell line .

Scientific Research Applications

Neuroprotective Activities and Alzheimer's Disease

Compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide, particularly those inhibiting histone deacetylase (HDAC), demonstrate significant neuroprotective activities. For instance, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, a structurally analogous compound, selectively inhibits HDAC6, decreasing tau protein phosphorylation and aggregation, potentially ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

Antineoplastic and Antitumor Activities

The antineoplastic and antitumor properties of related compounds, such as those derived from naphthalene and benzothiazole structures, have been explored in various studies. These compounds exhibit potential in cancer therapy due to their ability to interact with biological targets and modulate cellular pathways involved in tumor growth and proliferation. For example, research on new sigma and 5-HT1A receptor ligands, which include omega-(tetralin-1-yl)-n-alkylamine derivatives, reveals structural modifications that increase sigma affinity and selectivity, suggesting potential for development as cancer therapeutics (Berardi et al., 1996).

Supramolecular Chemistry and Material Science

Compounds containing benzamide and thiazole moieties have been investigated for their gelation behavior, demonstrating the significance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in the formation of supramolecular structures. These properties are crucial for applications in material science, including the development of novel supramolecular gelators (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-25-15-5-6-16-13(9-15)3-2-8-20(16,24)11-21-19(23)14-4-7-17-18(10-14)26-12-22-17/h4-7,9-10,12,24H,2-3,8,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDIMIWIPFWSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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